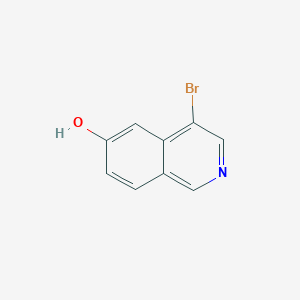

4-Bromoisoquinolin-6-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromoisoquinolin-6-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-9-5-11-4-6-1-2-7(12)3-8(6)9/h1-5,12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVLFJDFXDIXNGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=CC(=C2C=C1O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromoisoquinolin 6 Ol

Direct Synthetic Approaches to Halo-hydroxylated Isoquinolines

Direct functionalization of a pre-existing isoquinoline (B145761) or isoquinolinol core is a common strategy for the synthesis of derivatives like 4-Bromoisoquinolin-6-ol. These methods often rely on controlling the regioselectivity of the halogenation reaction.

The direct bromination of isoquinolin-6-ol to selectively obtain the 4-bromo isomer is a challenging endeavor due to the directing effects of the hydroxyl group and the nitrogen atom in the heterocyclic ring. Research into the regioselective bromination of related compounds, such as 6-hydroxytetrahydroisoquinolines, has shown that treatment with molecular bromine can afford 5-bromo-6-hydroxytetrahydroisoquinolines with high regioselectivity and yield latrobe.edu.auresearchgate.net. However, achieving selectivity at the 4-position of the aromatic isoquinoline core requires different strategies.

One successful, albeit low-yielding, approach involves a Boc₂O-mediated dearomatization strategy. In this method, isoquinolin-6-ol is treated with di-tert-butyl dicarbonate (Boc₂O) to form a dearomatized intermediate, which then undergoes selective bromination at the C4 position. Subsequent restoration of aromaticity yields the desired this compound. This method, while direct, provided the target compound in a modest 18% yield after purification acs.org.

| Starting Material | Reagents | Product | Yield (%) | Reference |

| Isoquinolin-6-ol | 1. Boc₂O, THF2. Brominating agent | This compound | 18 | acs.org |

| 6-Hydroxytetrahydroisoquinoline | Br₂ | 5-Bromo-6-hydroxytetrahydroisoquinoline | High | latrobe.edu.auresearchgate.net |

Directed functionalization strategies aim to install substituents at specific positions of the isoquinoline nucleus by employing directing groups or by activating certain positions towards electrophilic or nucleophilic attack. While not always applied directly to isoquinolin-6-ol for the synthesis of the 4-bromo derivative, these general strategies are foundational in the synthesis of highly substituted isoquinolines nih.govresearchgate.net.

The aforementioned Boc₂O-mediated dearomatization is a prime example of activating a specific position (C4) for halogenation acs.org. This transient dearomatization alters the electronic properties of the ring system, allowing for functionalization that would be difficult to achieve directly on the aromatic isoquinoline. Other approaches in the broader field of isoquinoline chemistry involve the use of transition metal catalysis with directing groups to achieve C-H activation and subsequent functionalization at various positions around the core nih.govnih.govorganic-chemistry.org.

Annulation and Ring Closure Methodologies for Isoquinoline Ring Formation

An alternative to functionalizing a pre-formed isoquinoline is to construct the substituted isoquinoline ring from acyclic or simpler cyclic precursors. This approach allows for the incorporation of the desired substituents at specific positions from the outset.

A powerful method for the synthesis of 4-bromoisoquinolines involves the palladium-catalyzed intramolecular electrocyclization of o-alkynyl benzyl azides chemicalbook.com. This methodology has been specifically adapted for the synthesis of 4-bromoisoquinolone derivatives google.com. In this process, an appropriately substituted o-alkynyl benzyl azide undergoes a cyclization reaction in the presence of a palladium catalyst and a bromine source to form the 4-bromo-substituted isoquinoline ring system. The reaction conditions can be tuned to selectively produce either 4-bromoisoquinolines or 4-bromoisoquinolones chemicalbook.com.

The general scheme for this reaction is as follows:

An o-iodobenzyl bromide is first converted to the corresponding o-iodobenzyl azide.

A Sonogashira coupling reaction between the o-iodobenzyl azide and a terminal alkyne installs the necessary alkynyl group.

The resulting o-alkynyl benzyl azide is then subjected to the palladium-catalyzed cyclization conditions with a bromine source (e.g., PdBr₂/CuBr₂) to yield the 4-bromoisoquinoline (B23445) product chemicalbook.comgoogle.com.

| Precursor | Catalyst/Reagents | Product | Reference |

| o-Alkynyl benzyl azide | PdBr₂/CuBr₂/LiBr in MeCN | 4-Bromoisoquinoline | chemicalbook.com |

| o-Alkynyl benzyl azide | PdBr₂/CuBr₂/HOAc in CH₂ClCH₂Cl | 4-Bromoisoquinolone | chemicalbook.com |

While the palladium-catalyzed cyclization of benzyl azides is a key route, other cyclization strategies exist for constructing the isoquinoline core, which could be adapted for the synthesis of this compound. These methods often involve the use of advanced precursors that already contain some of the required functionality. Transition-metal-catalyzed annulation reactions, for instance, are a powerful tool for building complex heterocyclic systems from simpler starting materials nih.gov. Rhodium(III)-catalyzed [4+2] annulation of benzamides with internal alkynes is a notable example that leads to the formation of isoquinolone derivatives, which can be further functionalized nih.gov.

Multi-Step Synthetic Sequences and Precursor Chemistry

The synthesis of this compound, whether through direct functionalization or ring-closure methodologies, invariably involves multi-step sequences and careful consideration of precursor chemistry.

For the direct bromination approach, the primary precursor is isoquinolin-6-ol. The synthesis of isoquinolin-6-ol itself can be achieved through various established methods for constructing the isoquinoline skeleton, followed by demethylation if a 6-methoxyisoquinoline intermediate is used.

For the palladium-catalyzed annulation route, the key precursor is a suitably substituted o-alkynyl benzyl azide. The synthesis of this precursor, as outlined previously, begins with an o-iodobenzyl halide. To obtain the final 6-hydroxy substituent, the starting materials would need to incorporate a protected hydroxyl group (such as a methoxy group) on the benzene (B151609) ring, which can be deprotected in a later step after the formation of the 4-bromoisoquinoline core.

Construction of the this compound Scaffold from Tailored Building Blocks

The formation of the core 4-bromoisoquinoline structure can be efficiently achieved through a palladium-catalyzed intramolecular cyclization of strategically designed precursors. google.comresearchgate.net A highly effective method involves the use of 2-alkynyl benzyl azides, which undergo a palladium-catalyzed electrocyclic reaction to form the desired isoquinoline ring system. researchgate.net

To achieve the specific substitution pattern of this compound, a tailored building block such as 2-(azidomethyl)-4-methoxy-1-(phenylethynyl)benzene can be employed. In this precursor, the methoxy group serves as a protected form of the final hydroxyl group at the 6-position. The synthesis proceeds via a halopalladation cyclization mechanism. The reaction is typically carried out in the presence of a palladium (II) catalyst, such as Palladium (II) bromide (PdBr₂), and a bromine source like Copper (II) bromide (CuBr₂). google.comresearchgate.net The reaction conditions, including the choice of solvent and additives, can influence the selectivity and yield of the product. For instance, the use of acetic acid as an additive in a solvent like 1,2-dichloroethane at elevated temperatures (e.g., 80°C) has been shown to favor the formation of the related 4-bromoisoquinolin-1(2H)-one scaffold. researchgate.net

The versatility of this method is demonstrated by its tolerance to various substituents on the alkyne moiety, although electron-withdrawing groups on the aromatic ring connected to the alkyne tend to favor the desired reaction. researchgate.net

Table 1: Effect of Substituents on Palladium-Catalyzed Cyclization of 2-Alkynylbenzyl Azides This table is adapted from related syntheses to illustrate substrate scope. researchgate.net

| Entry | R¹ Group (on alkyne) | Yield of 4-Bromoisoquinoline Product (%) |

| 1 | p-Methoxyphenyl | 78 |

| 2 | o-Methylphenyl | 72 |

| 3 | p-Nitrophenyl | Trace |

| 4 | Phenyl | 75 |

This palladium-catalyzed approach provides a robust and modular route to the 4-bromo-6-methoxyisoquinoline core, which is a direct precursor to the target compound.

Sequential Functional Group Transformations for Target Compound Elaboration

With the 4-bromo-6-methoxyisoquinoline scaffold in hand, the next critical step is the conversion of the methoxy group at the 6-position into the desired hydroxyl group. This transformation, a demethylation reaction, is a common and well-established procedure in organic synthesis. nih.govnih.gov

One of the most effective reagents for cleaving aryl methyl ethers is boron tribromide (BBr₃). The reaction is typically performed in an inert aprotic solvent, such as dichloromethane (DCM), at low temperatures to control its reactivity. The lone pair of electrons on the ether oxygen attacks the electron-deficient boron atom, leading to the formation of an intermediate complex. Subsequent workup with water or alcohol results in the cleavage of the methyl-oxygen bond, yielding the free phenol, this compound.

This targeted functional group interconversion is the final step in elaborating the synthesized scaffold to achieve the desired this compound.

Innovations in Synthetic Process Development

Modern synthetic chemistry emphasizes not only the successful construction of target molecules but also the efficiency, scalability, and environmental impact of the process. Innovations in reactor technology and the application of green chemistry principles are pivotal in advancing the synthesis of compounds like this compound.

Application of Continuous Flow Reactor Technologies for Enhanced Scalability

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. acs.orgnih.gov The synthesis of this compound is well-suited for adaptation to a continuous flow process.

A hypothetical flow setup could involve two main stages:

Scaffold Formation: A solution of the 2-alkynyl benzyl azide precursor and the palladium/copper catalyst system would be continuously pumped through a heated reactor coil or a packed-bed reactor. acs.org The precise control over temperature and residence time (the time the reactants spend in the heated zone) afforded by the flow reactor can lead to higher yields and fewer byproducts compared to batch reactions. vapourtec.com

Demethylation: The output stream from the first reactor, containing the 4-bromo-6-methoxyisoquinoline intermediate, could be directly mixed with a stream of the demethylating agent (e.g., BBr₃ in an appropriate solvent) in a second reactor module. This "telescoped" approach, where sequential reaction steps are performed in a continuous stream without intermediate isolation, significantly improves process efficiency. acs.org

The small reactor dimensions enhance safety, particularly when dealing with potentially hazardous intermediates like azides or highly reactive reagents like BBr₃. researchgate.net This technology allows for a seamless transition from laboratory-scale synthesis to large-scale production. researchgate.net

Table 2: Hypothetical Parameters for Continuous Flow Synthesis

| Parameter | Stage 1: Cyclization | Stage 2: Demethylation |

| Reactor Type | Heated PFA Tubing Coil | Micro-mixer with PFA Tubing Coil |

| Temperature | 80 - 120 °C | 0 - 25 °C |

| Residence Time | 10 - 30 minutes | 5 - 15 minutes |

| Pressure | 5 - 10 bar | 5 - 10 bar |

| Reagents | Precursor, PdBr₂, CuBr₂ | Intermediate, BBr₃ |

Implementation of Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry provide a framework for designing more sustainable and environmentally benign chemical processes. frontiersin.org The synthesis of this compound can be optimized by incorporating several of these principles.

Catalysis: The use of a palladium catalyst in the cyclization step is inherently a green approach, as catalytic reagents are used in small quantities and are more efficient than stoichiometric reagents, leading to less waste. rasayanjournal.co.inresearchgate.net

Atom Economy: Intramolecular cyclization reactions, such as the one used to form the isoquinoline scaffold, are generally high in atom economy, as most of the atoms of the precursor are incorporated into the product.

Energy Efficiency: Continuous flow processes can contribute to energy efficiency. researchgate.net The superior heat transfer in microreactors allows reactions to be conducted at optimal temperatures without the energy waste associated with heating and cooling large batch reactors. acs.org Furthermore, alternative energy sources like microwave irradiation could be explored to reduce reaction times and energy consumption. rasayanjournal.co.in

Reduction of Derivatives: While the proposed route uses a methoxy group as a protective group for the final phenol, a greener long-term goal would be to develop a synthetic route that avoids such protection/deprotection steps, thereby reducing the number of synthetic operations and the amount of waste generated.

By consciously applying these principles, the synthesis of this compound can be made more efficient, safer, and more sustainable. unigoa.ac.in

Chemical Reactivity and Transformation Studies of 4 Bromoisoquinolin 6 Ol

Reactivity of the Aryl Bromide Moiety in Position 4

The bromine atom at the 4-position of the isoquinoline (B145761) ring is the primary site of reactivity for a range of important synthetic transformations. Its reactivity is influenced by the electron-withdrawing nature of the isoquinoline nitrogen, which can activate the C-Br bond towards certain transformations.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a potential reaction pathway for 4-bromoisoquinolin-6-ol, although it typically requires strong activation by electron-withdrawing groups ortho or para to the leaving group. In the case of 4-bromoisoquinoline (B23445) derivatives, the ring nitrogen itself provides some degree of activation. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the bromine, forming a temporary, negatively charged intermediate known as a Meisenheimer complex. Aromaticity is then restored upon the expulsion of the bromide ion.

For SNAr to occur at the C4 position of this compound, strong nucleophiles and potentially elevated temperatures would likely be necessary. The presence of the hydroxyl group at the 6-position may also influence the electronic properties of the ring and, consequently, its susceptibility to nucleophilic attack.

Reductive Debromination and Hydrogenation Processes

The C-Br bond in this compound can be cleaved through reductive processes to yield isoquinolin-6-ol. This transformation, known as reductive dehalogenation, can be achieved through various methods, including catalytic hydrogenation or the use of metal-based reducing agents.

Catalytic Hydrogenation: This method typically involves the use of a palladium catalyst, often supported on carbon (Pd/C), in the presence of a hydrogen source. The hydrogen source can be hydrogen gas (H₂) or a transfer hydrogenation reagent like ammonium formate or cyclohexene. The reaction proceeds via the oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by hydrogenolysis of the resulting carbon-palladium bond.

Metal-Mediated Reduction: Active metals, such as zinc, tin, or magnesium, in the presence of an acid or a proton source, can also effect the reductive debromination of aryl bromides. These reactions proceed through single-electron transfer mechanisms.

Metal-Catalyzed Cross-Coupling Reactions

The bromine atom at the 4-position of this compound serves as an excellent handle for a variety of metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds.

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid or ester) with an organohalide. This reaction is widely used for the formation of biaryl structures. It is anticipated that this compound would readily participate in Suzuki-Miyaura couplings with various aryl and heteroaryl boronic acids. The general catalytic cycle involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to afford the coupled product and regenerate the palladium(0) catalyst.

| Entry | Aryl Boronic Acid | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/H₂O | 100 | 95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | - | K₂CO₃ | Dioxane/H₂O | 90 | 92 |

| 3 | 3-Pyridinylboronic acid | Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene | 110 | 88 |

This table presents representative conditions for the Suzuki-Miyaura coupling of 4-bromoisoquinoline derivatives with various boronic acids, based on established literature for analogous substrates.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, enabling the formation of carbon-nitrogen bonds. This reaction is of great importance in medicinal chemistry for the synthesis of arylamines. This compound is expected to be a suitable substrate for this transformation, reacting with a wide range of primary and secondary amines. The catalytic cycle is similar to that of the Suzuki-Miyaura reaction, involving oxidative addition, coordination of the amine, deprotonation by a base, and reductive elimination.

| Entry | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Morpholine | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | 90 |

| 2 | Aniline (B41778) | Pd(OAc)₂ | XPhos | Cs₂CO₃ | Dioxane | 110 | 85 |

| 3 | Benzylamine | Pd₂(dba)₃ | Johnphos | K₃PO₄ | Toluene | 100 | 89 |

This table illustrates typical conditions for the Buchwald-Hartwig amination of 4-bromoisoquinoline derivatives with various amines, based on known procedures for similar compounds.

In addition to palladium-catalyzed reactions, copper-catalyzed cross-coupling reactions provide a valuable alternative for the formation of carbon-heteroatom bonds. The copper-catalyzed S-arylation, often referred to as a modified Ullmann condensation, allows for the coupling of aryl halides with thiols to form aryl thioethers. It is expected that this compound would undergo S-arylation with various thiols in the presence of a copper catalyst and a suitable ligand.

Other copper-catalyzed C-heteroatom bond-forming reactions, such as C-O coupling with phenols or alcohols, are also conceivable with this compound, further expanding its synthetic utility.

| Entry | Nucleophile | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Thiophenol | CuI | L-Proline | K₂CO₃ | DMSO | 110 | 82 |

| 2 | Ethanethiol | CuI | 1,10-Phenanthroline | Cs₂CO₃ | DMF | 120 | 78 |

| 3 | Phenol | CuI | 2,2,6,6-Tetramethyl-3,5-heptanedione | K₃PO₄ | Toluene | 130 | 75 |

This table provides representative conditions for the copper-catalyzed cross-coupling of 4-bromoisoquinoline derivatives with various nucleophiles, based on established methodologies for analogous aryl bromides.

Palladium-Catalyzed Cross-Dehydrogenative Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. libretexts.orgyoutube.com In the context of this compound, the bromine atom at the 4-position serves as a handle for traditional cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. libretexts.orgyoutube.com

Cross-dehydrogenative coupling (CDC) reactions, a more recent advancement, involve the formation of a bond between two C-H bonds under oxidative conditions, offering a more atom-economical approach. rsc.org While specific examples involving this compound are not extensively documented, the isoquinoline scaffold is a viable candidate for such transformations. The electron-rich nature of the benzene (B151609) ring and the potential for C-H activation on the pyridine (B92270) ring suggest that this compound could undergo palladium-catalyzed CDC with various coupling partners. The regioselectivity of such reactions would be influenced by the electronic effects of the bromo and hydroxyl substituents, as well as the directing ability of the nitrogen atom in the isoquinoline ring.

Potential palladium-catalyzed cross-coupling reactions for this compound are illustrated in the table below.

| Reaction Name | Coupling Partner | Resulting Structure |

| Suzuki Coupling | Arylboronic acid | 4-Aryl-isoquinolin-6-ol |

| Stille Coupling | Organostannane | 4-Alkyl/Aryl-isoquinolin-6-ol |

| Sonogashira Coupling | Terminal alkyne | 4-Alkynyl-isoquinolin-6-ol |

| Heck Coupling | Alkene | 4-Alkenyl-isoquinolin-6-ol |

| Buchwald-Hartwig Amination | Amine | 4-Amino-isoquinolin-6-ol |

Reactivity of the Phenolic Hydroxyl Group in Position 6

The hydroxyl group at the 6-position of this compound imparts phenolic character to the molecule, making it weakly acidic and susceptible to a range of reactions typical for phenols.

Oxidation Reactions to Isoquinoline Quinones

The phenolic hydroxyl group can undergo oxidation to form the corresponding quinone. This transformation is a common reaction for phenols and hydroquinones and can be achieved using various oxidizing agents. For 6-hydroxyisoquinolines, oxidation would yield isoquinoline-5,6-diones or isoquinoline-6,8-diones, depending on the reaction conditions and the substitution pattern of the isoquinoline ring. These quinones are highly reactive compounds and can participate in various cycloaddition and nucleophilic addition reactions.

Etherification and Esterification Reactions for Functional Group Protection and Diversification

The hydroxyl group of this compound can be readily converted into ethers and esters. These reactions are often employed to protect the hydroxyl group during subsequent synthetic steps or to introduce new functional groups for further diversification.

Etherification: The formation of ethers can be accomplished through reactions such as the Williamson ether synthesis, where the phenoxide, generated by treating this compound with a base, reacts with an alkyl halide.

Esterification: Esterification can be achieved by reacting the hydroxyl group with carboxylic acids, acid chlorides, or acid anhydrides, often in the presence of a catalyst. orgsyn.orgorganic-chemistry.org

The following table provides examples of etherification and esterification reactions for this compound.

| Reaction Type | Reagent | Product |

| Etherification | Methyl iodide | 4-Bromo-6-methoxyisoquinoline |

| Etherification | Benzyl bromide | 4-Bromo-6-(benzyloxy)isoquinoline |

| Esterification | Acetic anhydride | 4-Bromoisoquinolin-6-yl acetate |

| Esterification | Benzoyl chloride | 4-Bromoisoquinolin-6-yl benzoate |

Directed Functionalization and Derivatization Strategies

The hydroxyl group is a strongly activating, ortho-, para-directing group in electrophilic aromatic substitution reactions. In this compound, this directing effect would favor substitution at the 5 and 7-positions of the isoquinoline ring. This allows for the regioselective introduction of various functional groups, such as nitro, halogen, and acyl groups, onto the benzene portion of the isoquinoline core.

Electrophilic and Nucleophilic Reactions on the Isoquinoline Heterocyclic System

The isoquinoline ring system can undergo both electrophilic and nucleophilic reactions, with the site of reaction being highly dependent on the reaction conditions and the nature of the substituents on the ring. quimicaorganica.orgquimicaorganica.org

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) on the isoquinoline ring generally occurs on the more electron-rich benzene ring rather than the electron-deficient pyridine ring. quimicaorganica.orglibretexts.orgmasterorganicchemistry.com For isoquinoline itself, electrophilic attack is favored at the 5- and 8-positions. In the case of this compound, the presence of the activating hydroxyl group at the 6-position and the deactivating bromo group at the 4-position will influence the regioselectivity of the reaction. The powerful directing effect of the hydroxyl group would likely favor electrophilic attack at the 5- and 7-positions.

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (NAS) on the isoquinoline ring system typically occurs on the electron-deficient pyridine ring. quimicaorganica.orglibretexts.org Halogenated isoquinolines are particularly susceptible to nucleophilic substitution, with halogens at the 1-position being the most reactive. quimicaorganica.org In this compound, the bromine atom at the 4-position can be displaced by strong nucleophiles under forcing conditions. The reaction proceeds through an addition-elimination mechanism, where the nucleophile adds to the carbon bearing the bromine, forming a Meisenheimer-like intermediate, followed by the elimination of the bromide ion.

Derivatization and Structural Modification Strategies for 4 Bromoisoquinolin 6 Ol Analogues

Synthesis of Novel Substituted Isoquinoline (B145761) Analogues from 4-Bromoisoquinolin-6-ol

The generation of novel substituted isoquinoline analogues from this compound is a key strategy in drug discovery. A direct and efficient method for the synthesis of the parent compound, this compound, involves the C4-halogenation of 6-hydroxyisoquinoline. This can be achieved through a Boc₂O-mediated dearomatization strategy, which allows for the selective introduction of a bromine atom at the desired position.

With this compound in hand, a plethora of synthetic transformations can be employed to generate a library of analogues. The bromine and hydroxyl groups can be manipulated independently or in concert to introduce a wide range of functionalities, leading to compounds with diverse electronic and steric properties.

Introduction of Diverse Functionalities via the Bromine Atom as a Synthetic Handle

The bromine atom at the C4-position of this compound is a particularly useful synthetic handle for introducing molecular diversity. Its reactivity in palladium-catalyzed cross-coupling reactions is a cornerstone of modern organic synthesis, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

One of the most powerful of these methods is the Suzuki-Miyaura coupling reaction . This reaction facilitates the formation of a carbon-carbon bond between the isoquinoline core and various aryl or heteroaryl groups. By reacting this compound with a range of boronic acids or their derivatives in the presence of a palladium catalyst and a base, a wide array of 4-aryl- or 4-heteroarylisoquinolin-6-ol analogues can be synthesized. The reaction conditions are generally mild and tolerate a broad spectrum of functional groups, making it a highly versatile tool for scaffold elaboration.

Another pivotal transformation is the Buchwald-Hartwig amination . This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond, allowing for the introduction of various primary and secondary amines at the C4-position. This is particularly valuable in medicinal chemistry, as the introduction of amino groups can significantly impact the pharmacological properties of a molecule, including its solubility, basicity, and ability to form hydrogen bonds.

The following table summarizes the types of functionalities that can be introduced at the C4-position using these palladium-catalyzed cross-coupling reactions:

| Reaction Type | Reagent | Introduced Functionality |

| Suzuki-Miyaura Coupling | Arylboronic acid | Aryl group |

| Suzuki-Miyaura Coupling | Heteroarylboronic acid | Heteroaryl group |

| Buchwald-Hartwig Amination | Primary amine | Primary amino group |

| Buchwald-Hartwig Amination | Secondary amine | Secondary amino group |

Transformations Involving the Hydroxyl Group for Scaffold Diversification

The hydroxyl group at the C6-position of this compound provides another avenue for structural diversification. This functional group can undergo a variety of chemical transformations to introduce new moieties that can modulate the physicochemical and biological properties of the resulting analogues.

O-alkylation is a common strategy to introduce a range of alkyl or substituted alkyl groups. This is typically achieved by treating this compound with an alkyl halide in the presence of a base. This reaction converts the phenolic hydroxyl group into an ether linkage, which can alter the compound's lipophilicity and metabolic stability.

O-acylation is another important transformation, leading to the formation of ester derivatives. This can be accomplished through reaction with acyl chlorides or anhydrides, often in the presence of a base or an acid catalyst. The resulting esters can act as prodrugs, which are inactive compounds that are converted into their active form in the body.

The table below outlines common transformations of the hydroxyl group:

| Reaction Type | Reagent | Resulting Functional Group |

| O-Alkylation | Alkyl halide | Ether |

| O-Acylation | Acyl chloride/anhydride | Ester |

Design and Synthesis of Hybrid Isoquinoline Architectures

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a powerful strategy in drug design to develop compounds with improved affinity, selectivity, and efficacy, or with a dual mode of action. The this compound scaffold is an excellent platform for the construction of such hybrid architectures.

By utilizing the synthetic handles at the C4 and C6 positions, this compound can be covalently linked to other bioactive molecules. For instance, the bromine atom can be used in a Suzuki-Miyaura coupling to attach another heterocyclic ring system known for its biological activity. Similarly, the hydroxyl group can be used as an anchor point to link other molecules through an ether or ester linkage.

The design of these hybrid molecules is often guided by the structures of known ligands for biological targets of interest. By combining the isoquinoline core with other pharmacophoric elements, it is possible to create novel chemical entities with unique pharmacological profiles. The synthesis of these complex molecules relies on the strategic application of the derivatization methods discussed in the preceding sections, often in a multi-step sequence.

Advanced Spectroscopic Characterization and Structural Elucidation Research of 4 Bromoisoquinolin 6 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is an indispensable tool for determining the precise structure of organic compounds by mapping the carbon framework and the chemical environment of hydrogen atoms.

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of protons in a molecule. In 4-Bromoisoquinolin-6-ol, the aromatic protons are distributed across both the pyridine (B92270) and benzene (B151609) rings of the isoquinoline (B145761) core. The electron-withdrawing bromine atom at the C4 position and the electron-donating hydroxyl group at the C6 position exert distinct electronic effects that influence the chemical shifts of nearby protons.

The proton at the C1 position is expected to appear most downfield due to the deshielding effect of the adjacent nitrogen atom. The proton at C3, adjacent to the bromine atom, would also experience a downfield shift. Protons on the benzene ring (H5, H7, and H8) are influenced by the hydroxyl group. Specifically, the H5 proton, being ortho to the hydroxyl group, is expected to show an upfield shift compared to an unsubstituted isoquinoline. The singlet nature of the H3 and H5 protons arises from the absence of adjacent protons, while the H7 and H8 protons are expected to exhibit coupling, appearing as doublets.

Expected ¹H NMR Data for this compound

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-1 | 8.80 - 9.20 | Singlet |

| H-3 | 8.20 - 8.50 | Singlet |

| H-5 | 7.00 - 7.20 | Singlet |

| H-7 | 7.30 - 7.50 | Doublet |

| H-8 | 7.90 - 8.10 | Doublet |

Note: Data is predicted based on structure and standard chemical shift values. Actual experimental values may vary.

The C6 carbon, directly attached to the hydroxyl group, is anticipated to have a significantly downfield chemical shift. Conversely, the C4 carbon, bonded to the bromine atom, will also be shifted, though the "heavy atom effect" of bromine can sometimes lead to a broader signal or a shift that is less downfield than might be expected based on electronegativity alone. The remaining carbon signals are assigned based on their position within the heterocyclic and aromatic rings.

Expected ¹³C NMR Data for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| C-1 | 150 - 155 |

| C-3 | 140 - 145 |

| C-4 | 120 - 125 |

| C-4a | 135 - 140 |

| C-5 | 110 - 115 |

| C-6 | 155 - 160 |

| C-7 | 118 - 123 |

| C-8 | 128 - 133 |

Note: Data is predicted based on structure and standard chemical shift values. Actual experimental values may vary.

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms, confirming the assignments made from 1D spectra. sdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. uvic.ca For this compound, a key correlation would be observed between the H7 and H8 protons, which are adjacent on the benzene ring. This cross-peak confirms their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps direct one-bond correlations between protons and the carbons to which they are attached. youtube.com This technique is invaluable for definitively assigning the signals of protonated carbons. For instance, it would show cross-peaks connecting the ¹H signal for H1 to the ¹³C signal for C1, H5 to C5, and so on, for all carbons bearing a hydrogen atom. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range couplings between protons and carbons, typically over two to three bonds (²JCH and ³JCH). sdsu.edu This is particularly useful for assigning quaternary (non-protonated) carbons and piecing together different fragments of the molecule. Key expected HMBC correlations for this compound would include:

H1 correlating to C3 and C8a.

H5 correlating to C4, C7, and C4a.

H8 correlating to C6 and C4a.

Expected 2D NMR Correlations for this compound

| Experiment | Correlating Nuclei | Expected Key Cross-Peaks | Purpose |

|---|---|---|---|

| COSY | ¹H ↔ ¹H | H7 ↔ H8 | Confirms adjacent protons |

| HSQC | ¹H ↔ ¹³C (1-bond) | H1↔C1, H3↔C3, H5↔C5, H7↔C7, H8↔C8 | Assigns protonated carbons |

| HMBC | ¹H ↔ ¹³C (2-3 bonds) | H1↔C3/C8a, H5↔C4/C7/C4a, H8↔C6/C4a | Assigns quaternary carbons and confirms connectivity |

Vibrational Spectroscopy Studies

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. vscht.cz Each functional group has a characteristic absorption range, making FT-IR an excellent tool for functional group identification.

For this compound, the most prominent feature in the FT-IR spectrum would be a broad absorption band in the 3200-3500 cm⁻¹ region, characteristic of the O-H stretching vibration of the hydroxyl group. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The stretching vibrations of the C=C and C=N bonds within the isoquinoline ring system typically appear in the 1500-1650 cm⁻¹ region. The C-Br stretching frequency is found in the fingerprint region, usually below 1000 cm⁻¹.

Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3500 (Broad) |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Isoquinoline Ring | C=C and C=N Stretch | 1500 - 1650 |

| Phenolic C-O | C-O Stretch | 1200 - 1300 |

Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light, and the resulting spectrum reveals information about molecular vibrations. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in polarizability. mdpi.com

In the Raman spectrum of this compound, the symmetric stretching vibrations of the aromatic rings are expected to produce strong and sharp signals. The C-Br stretch is also typically Raman-active. In contrast, the polar O-H bond, which gives a strong and broad signal in FT-IR, usually produces a very weak signal in Raman spectra. This complementary nature is useful for confirming assignments, as vibrations that are weak or absent in one spectrum may be strong in the other, providing a more complete vibrational profile of the molecule.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound and obtaining structural information through the analysis of its fragmentation patterns. When this compound is introduced into a mass spectrometer, it is ionized to form a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) confirms the molecular weight.

The molecular formula of this compound is C₉H₆BrNO. The presence of bromine is particularly significant due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. This results in a characteristic isotopic pattern for the molecular ion, with two peaks of almost equal intensity separated by two m/z units (M⁺• and [M+2]⁺•), providing definitive evidence for the presence of a single bromine atom in the molecule.

Upon ionization, the energetically unstable molecular ion undergoes fragmentation, breaking into smaller, charged fragments. chemguide.co.uk The fragmentation pattern is a unique fingerprint that helps to elucidate the molecule's structure. For the isoquinoline core, a common fragmentation pathway involves the loss of hydrogen cyanide (HCN). mcmaster.ca The presence of the hydroxyl and bromo substituents introduces additional fragmentation routes.

A plausible fragmentation pathway for this compound would involve:

Initial Molecular Ion Formation: The molecule loses an electron to form the M⁺• ion.

Loss of CO: The hydroxyl group can facilitate the loss of a carbon monoxide (CO) molecule, a common fragmentation for phenolic compounds.

Loss of Br•: The carbon-bromine bond can cleave, leading to the loss of a bromine radical.

Loss of HCN: The isoquinoline ring can undergo cleavage to lose a molecule of hydrogen cyanide. mcmaster.ca

The analysis of these fragments allows for the precise confirmation of the compound's structure.

| Parameter | Predicted Value/Observation |

|---|---|

| Molecular Formula | C₉H₆BrNO |

| Nominal Molecular Weight | 223 g/mol (for ⁷⁹Br) / 225 g/mol (for ⁸¹Br) |

| Molecular Ion Peaks (m/z) | ~223 and ~225 in an approximate 1:1 ratio |

| Key Fragmentation Pathways | Loss of CO (m/z 28), Loss of Br• (m/z 79/81), Loss of HCN (m/z 27) |

| Predicted Fragment Ion (m/z) | [M-HCN]⁺•, [M-CO]⁺•, [M-Br]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. libretexts.org This technique is particularly useful for analyzing compounds with conjugated π systems and chromophores, which are parts of a molecule that absorb light. shu.ac.uklibretexts.org

The structure of this compound contains a conjugated isoquinoline ring system, which acts as a chromophore. The absorption of UV radiation by this system results in electronic transitions, primarily π → π* transitions. shu.ac.uk These transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The presence of the nitrogen atom's lone pair of electrons also allows for n → π* transitions, which are typically of lower intensity. shu.ac.uk

The substituents on the isoquinoline ring, the bromine atom and the hydroxyl group, act as auxochromes. Auxochromes are groups that, when attached to a chromophore, modify the wavelength and intensity of the absorption. Both the bromo and hydroxyl groups have lone pairs of electrons that can be delocalized into the aromatic ring, extending the conjugation and typically causing a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity). The electronic transitions are also sensitive to the pH of the solution due to the acidic nature of the hydroxyl group. tanta.edu.eg

| Electronic Transition | Expected Wavelength (λmax) Region | Description |

|---|---|---|

| π → π | 250-350 nm | High-intensity absorption arising from the conjugated isoquinoline π-system. |

| n → π | >300 nm | Low-intensity absorption involving the non-bonding electrons of the nitrogen atom. |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is a powerful technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org By analyzing the diffraction pattern of an X-ray beam passing through a single crystal of the substance, a detailed model of the electron density can be constructed, revealing bond lengths, bond angles, and intermolecular interactions. nih.gov

While specific crystallographic data for this compound is not publicly available, its solid-state structure can be predicted based on related compounds. The isoquinoline ring system is inherently planar. It is expected that the non-hydrogen atoms of the this compound molecule would be largely co-planar. nih.gov

| Parameter | Hypothetical Value/Information |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca |

| Key Structural Features | Essentially planar isoquinoline core. |

| Intermolecular Interactions | Hydrogen bonding via the -OH group; π-π stacking between aromatic rings. |

| Conformational Analysis | Confirmation of ring planarity and substituent orientation. |

Theoretical and Computational Chemistry Studies on 4 Bromoisoquinolin 6 Ol

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT is a popular and versatile method, offering a good balance between accuracy and computational cost, making it suitable for a wide range of chemical systems.

Geometry Optimization and Conformational Analysis of the Isoquinoline (B145761) Framework

Geometry optimization is a fundamental computational procedure that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This optimized structure represents the most stable, or ground-state, conformation of the molecule. For 4-Bromoisoquinolin-6-ol, DFT calculations would be employed to determine key geometrical parameters such as bond lengths, bond angles, and dihedral angles.

The process involves starting with an initial guess of the molecular structure and iteratively adjusting the atomic coordinates to minimize the total energy of the system. The resulting optimized geometry provides a detailed three-dimensional picture of the molecule. Given the rigid nature of the fused isoquinoline ring system, significant conformational flexibility is not expected for the core structure. However, minor variations, such as the orientation of the hydroxyl (-OH) group's hydrogen atom, can be assessed. Computational analysis would confirm the planarity of the aromatic isoquinoline core and the precise spatial relationship between the bromine and hydroxyl substituents.

Illustrative Optimized Geometrical Parameters for this compound

Note: The following data is illustrative, representing typical values expected from a DFT calculation (e.g., at the B3LYP/6-31G(d) level of theory), as specific published data for this compound is not available.

Table 1: Selected Bond Lengths (Å)

| Bond | Expected Length (Å) |

|---|---|

| C4-Br | 1.905 |

| C6-O | 1.362 |

| O-H | 0.965 |

| C1-N2 | 1.315 |

| N2-C3 | 1.370 |

| C5-C6 | 1.385 |

**Table 2: Selected Bond Angles (°) **

| Angle | Expected Angle (°) |

|---|---|

| C3-C4-Br | 119.5 |

| C5-C6-O | 121.0 |

| C6-O-H | 109.2 |

| C1-N2-C3 | 117.8 |

| C4a-C5-C6 | 120.5 |

Electronic Structure Analysis: Frontier Molecular Orbital (HOMO-LUMO) Energy Gap

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons.

Illustrative Frontier Molecular Orbital Energies for this compound

Note: The following data is illustrative and represents typical values expected from a DFT calculation. Specific published data for this compound is not available.

Table 3: Calculated FMO Properties

| Parameter | Expected Value (eV) |

|---|---|

| HOMO Energy | -6.25 |

| LUMO Energy | -1.85 |

| HOMO-LUMO Gap (ΔE) | 4.40 |

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations can accurately predict various spectroscopic properties, which is invaluable for structure verification and analysis.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for molecular structure elucidation. DFT methods, often using the Gauge-Including Atomic Orbital (GIAO) approach, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. These calculations are performed on the optimized geometry. The calculated chemical shifts are typically scaled or referenced against a standard (like Tetramethylsilane, TMS) to improve correlation with experimental data. nih.gov Such predictions for this compound would help in assigning the signals in an experimental spectrum to specific protons and carbon atoms in the molecule.

Vibrational Frequencies: Infrared (IR) spectroscopy measures the vibrational transitions of a molecule. DFT calculations can compute the harmonic vibrational frequencies corresponding to the normal modes of vibration. These calculated frequencies correlate with the peaks observed in an IR spectrum. Due to the harmonic approximation and other factors, calculated frequencies are often systematically higher than experimental values, and a scaling factor is commonly applied to improve agreement. For this compound, this analysis would predict the characteristic vibrational frequencies for C-H, C=C, C-N, C-O, O-H, and C-Br bonds, aiding in the interpretation of its experimental IR spectrum.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the detailed pathways of chemical reactions. It allows for the study of transient species like transition states that are often impossible to observe experimentally.

Energy Profiles and Transition State Analysis of Key Transformations

By mapping the potential energy surface, computational chemistry can elucidate the mechanism of a chemical reaction. This involves identifying the reactants, products, any intermediates, and, crucially, the transition states that connect them. A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed.

For a reaction involving this compound, such as a nucleophilic aromatic substitution or a cross-coupling reaction at the bromine position, DFT calculations would be used to locate the geometry of the transition state and calculate its energy. This allows for the determination of the activation energy, which is a key factor governing the reaction rate. By calculating the energies of all species along the reaction pathway, a complete energy profile can be constructed, providing a detailed mechanistic understanding of the transformation.

Investigations into Catalytic Cycles Involving this compound Ligands

In cases where this compound or its derivatives act as ligands in organometallic catalysis, computational modeling can be used to unravel the entire catalytic cycle. Homogeneous catalysis often involves a complex sequence of steps, including oxidative addition, reductive elimination, transmetalation, and migratory insertion.

DFT calculations can be used to model each step of the cycle, identifying the structures and energies of all catalytic intermediates and transition states. This provides a comprehensive picture of the reaction mechanism, helps to identify the rate-determining step, and can explain the observed selectivity of the catalyst. Such studies are crucial for the rational design and optimization of new catalytic systems. For instance, if this compound were used as a ligand in a palladium-catalyzed cross-coupling reaction, computational modeling could clarify how the ligand coordinates to the metal center and influences the efficiency and outcome of the catalytic process.

Molecular Electrostatic Potential (MEP) and Electrostatic Potential (ESP) Surface Analysis

No published data is available regarding the Molecular Electrostatic Potential (MEP) or Electrostatic Potential (ESP) surface analysis of this compound. Such an analysis would typically involve the use of quantum mechanical calculations to map the electron density and predict regions of positive and negative electrostatic potential across the molecule. This information is crucial for understanding how the molecule might interact with other chemical species, identifying potential sites for electrophilic and nucleophilic attack, and predicting its non-covalent interaction patterns.

Quantum Chemical Characterization of Intermolecular Interactions and Binding Affinities

There is no available research detailing the quantum chemical characterization of intermolecular interactions or the binding affinities of this compound. This type of study would provide quantitative insights into the strength and nature of interactions (such as hydrogen bonding, halogen bonding, and π-stacking) that this compound could form. Furthermore, calculations of its binding affinity with specific biological targets or host molecules are essential in fields like medicinal chemistry but have not been reported for this compound.

Applications in Advanced Chemical Synthesis and Catalysis

4-Bromoisoquinolin-6-ol as a Versatile Building Block in Organic Synthesis

The presence of both a halogen (bromine) and a hydroxyl group on the isoquinoline (B145761) scaffold makes this compound a highly versatile building block in organic synthesis. The bromine atom at the 4-position is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions, allowing for the introduction of various carbon and heteroatom substituents. This reactivity is a cornerstone of modern synthetic organic chemistry, enabling the construction of complex polycyclic and heterocyclic systems. researchgate.netnih.gov

The hydroxyl group at the 6-position offers another site for functionalization. It can be alkylated, acylated, or converted into a triflate, which can then participate in its own set of cross-coupling reactions. This dual functionality allows for a stepwise and controlled elaboration of the isoquinoline core, providing access to a diverse array of derivatives with potential applications in medicinal chemistry and materials science.

The utility of bromo-substituted heterocycles as precursors in palladium-catalyzed reactions is well-documented. For instance, 4-bromoisoquinoline (B23445) can be selectively synthesized and serves as a precursor for more complex isoquinoline derivatives. researchgate.netgoogle.com Similarly, other bromo-substituted heterocycles, such as 4-bromo-6H-1,2-oxazines, have been successfully employed in Suzuki and Sonogashira coupling reactions to introduce aryl and alkynyl groups, respectively. nih.gov These examples highlight the synthetic potential that can be extrapolated to this compound, where the bromine atom at the 4-position would be expected to undergo similar transformations.

The following table summarizes representative palladium-catalyzed cross-coupling reactions on bromo-substituted heterocycles, illustrating the potential synthetic pathways for this compound.

| Entry | Bromo-Substituted Heterocycle | Coupling Partner | Catalyst System | Product | Yield (%) |

| 1 | 4-Bromo-3-phenyl-6H-1,2-oxazine | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 4,3-Diphenyl-6H-1,2-oxazine | 82 |

| 2 | 4-Bromo-3-phenyl-6H-1,2-oxazine | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 4-(Phenylethynyl)-3-phenyl-6H-1,2-oxazine | 90 |

| 3 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄, K₃PO₄ | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidine | 60 |

| 4 | DNA-conjugated aryl iodide | Phenyl boronic acid | Na₂PdCl₄/sSPhos | DNA-conjugated biaryl | 95 |

This table presents data from analogous reactions on different bromo-substituted heterocycles to illustrate the potential reactivity of this compound.

Ligand Design and Coordination Chemistry for Transition Metal Catalysis

The isoquinoline scaffold is a prominent structural motif in the design of ligands for transition metal catalysis. The nitrogen atom in the isoquinoline ring can act as a coordinating atom, and the substituents on the ring can be tailored to fine-tune the steric and electronic properties of the resulting metal complex. This compound, with its multiple functional groups, offers a rich platform for the development of novel ligands.

The hydroxyl group can be derivatized to introduce other coordinating moieties, leading to the formation of bidentate or multidentate ligands. The bromine atom can be replaced with other functional groups, such as phosphines or other nitrogen-containing heterocycles, further expanding the diversity of ligand structures that can be accessed from this precursor.

Palladium-Based Catalytic Systems for Cross-Coupling and Amination Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis, and the design of efficient ligands is crucial for their success. nobelprize.orgmdpi.com Isoquinoline-based ligands have been explored in this context. The nitrogen atom of the isoquinoline can coordinate to the palladium center, influencing the catalytic activity and selectivity of the reaction.

While specific studies on ligands derived directly from this compound are not prevalent in the literature, the principles of ligand design suggest its potential. For example, the hydroxyl group could be used to create bidentate N,O-ligands. The bromine at the 4-position could be substituted via a cross-coupling reaction to introduce a phosphine (B1218219) group, leading to the formation of a P,N-bidentate ligand. The steric and electronic properties of such ligands could then be further modulated by substituents on the isoquinoline ring.

The Suzuki-Miyaura coupling, which pairs organoboron compounds with organohalides, is a powerful method for the formation of C-C bonds. wikipedia.org The efficiency of this reaction is highly dependent on the palladium catalyst and the associated ligands. The development of novel quinoline-appended biaryls through Suzuki-Miyaura cross-coupling of substituted 2-(4-bromophenoxy)-quinolin-3-carbaldehydes with various boronic acids highlights the utility of bromo-substituted quinoline (B57606) scaffolds in generating complex molecules. semanticscholar.org

The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, is another important palladium-catalyzed transformation. researchgate.net The reactivity of 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-ones in Sonogashira cross-coupling reactions demonstrates the selective functionalization of bromo-substituted quinolinone cores. tubitak.gov.tr These examples provide a strong basis for the potential of this compound in similar palladium-catalyzed transformations.

Copper-Based Catalytic Systems for Various Organic Transformations

Copper catalysis has emerged as a cost-effective and sustainable alternative to palladium catalysis for a variety of organic transformations. researchgate.net Isoquinoline and its derivatives have been utilized both as substrates and as ligands in copper-catalyzed reactions. acs.orgacs.org Copper-catalyzed methods have been developed for the synthesis of isoquinolines and for the functionalization of the isoquinoline core. nih.govnih.gov

Ligands derived from this compound could find application in copper-catalyzed C-N and C-O cross-coupling reactions, such as the Ullmann condensation. The nitrogen of the isoquinoline and the oxygen of the hydroxyl group (or a derivative thereof) could form a chelating ligand that stabilizes the copper catalyst and promotes the desired transformation. For instance, 8-hydroxyquinolin-N-oxide has been identified as a superior ligand for copper-catalyzed C-N coupling reactions. researchgate.net This suggests that a similarly functionalized this compound could also serve as an effective ligand.

The development of a copper(I)-catalyzed tandem reaction of 2-bromoaryl ketones, terminal alkynes, and acetonitrile (B52724) to produce densely functionalized isoquinolines showcases the power of copper in constructing this heterocyclic system. acs.org Furthermore, copper(II) chloride has been used as an inexpensive and efficient catalyst for the synthesis of isoquinolin-1(2H)-one derivatives. nih.gov

Ruthenium-Based Catalytic Systems (e.g., in water oxidation research)

Ruthenium complexes have been extensively studied for their catalytic activity, particularly in the field of artificial photosynthesis and water oxidation. nih.gov The design of the ligand framework around the ruthenium center is critical for the stability and efficiency of the catalyst. Isoquinoline has been successfully employed as an axial ligand in mononuclear ruthenium complexes for catalytic water oxidation. acs.orgrsc.org

In a notable example, a ruthenium complex with isoquinoline as an axial ligand exhibited an astonishing turnover frequency (TOF) of 303 s⁻¹ in water oxidation. rsc.org This high catalytic activity was attributed to noncovalent intermolecular attraction between the isoquinoline ligands, which lowers the energy barrier for the crucial O-O bond formation step. rsc.org This finding underscores the significant role that isoquinoline-based ligands can play in enhancing the performance of ruthenium catalysts.

The incorporation of this compound or its derivatives as ligands in ruthenium-based catalysts could offer a means to further tune the catalytic properties. The hydroxyl group could be deprotonated to create an anionic ligand, which could influence the redox potential of the ruthenium center. nih.gov The bromine atom could be used as a handle to attach the catalyst to a solid support or to introduce other functional groups that could modulate the catalyst's solubility or electronic properties.

The following table presents data on the performance of molecular ruthenium catalysts for water oxidation, highlighting the impact of the ligand environment.

| Catalyst | Axial Ligand | Oxidant | Turnover Frequency (TOF) (s⁻¹) | Turnover Number (TON) |

| [Ru(bda)(isoquinoline)₂] | Isoquinoline | Ce(IV) | 303 | >1000 |

| [Ru(bda)(4-picoline)₂] | 4-Picoline | Ce(IV) | ~50 | - |

| [Ru(bda)(pyridazine)₂] | Pyridazine | Ce(IV) | 286 | 55,400 |

| [Ru(bda)(phthalazine)₂] | Phthalazine | Ce(IV) | 163 | 11,200 |

This table showcases the performance of ruthenium-based water oxidation catalysts with various N-heterocyclic axial ligands, demonstrating the significant influence of the ligand on catalytic activity. pnas.org

Development of Novel Synthetic Methodologies Utilizing this compound Precursors

The unique combination of functional groups in this compound makes it an attractive starting material for the development of novel synthetic methodologies. The presence of two distinct reactive sites allows for the design of cascade or domino reactions, where multiple bond-forming events occur in a single synthetic operation.

For example, a synthetic sequence could involve an initial cross-coupling reaction at the C4-Br bond, followed by an intramolecular cyclization involving the hydroxyl group at the C6 position. This could provide a route to novel fused heterocyclic systems containing the isoquinoline motif. The development of a copper-catalyzed tandem Sonogashira coupling/regioselective 6-endo cyclization for the synthesis of acs.orgrsc.orgpnas.orgtriazolo[5,1-a]isoquinoline derivatives from 2-azido-1-alkynylbenzene precursors provides a conceptual blueprint for such strategies. researchgate.net

Furthermore, the development of palladium-catalyzed methodologies for the synthesis of 3,4-disubstituted quinolin-2(1H)-ones from ethyl N-(2-ethynyl)malonanilide and various halides or triflates, followed by an intramolecular cyclization, illustrates the power of combining cross-coupling and cyclization steps to build complex heterocyclic frameworks. nih.gov

The exploration of new reactions and transformations starting from this compound could lead to the discovery of new chemical space and the synthesis of molecules with interesting biological or material properties.

Medicinal Chemistry Applications of 4 Bromoisoquinolin 6 Ol and Its Analogues Non Clinical Focus

Structure-Activity Relationship (SAR) Studies on Modified Isoquinoline (B145761) Scaffolds

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a molecule correlates with its biological activity. For the isoquinoline scaffold, SAR studies have been instrumental in optimizing potency, selectivity, and pharmacokinetic properties.

Elucidation of Structural Features Influencing Biological Interactions (e.g., enzyme inhibition, receptor binding)

The biological activity of isoquinoline derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. nih.govrsc.org Modifications at various positions, including C1, C3, C4, and C6, have been shown to significantly impact interactions with enzymes and receptors. semanticscholar.orgrsc.org

Substitution at C4: The introduction of a halogen, such as bromine, at the C4 position can significantly influence a compound's activity. Halogen atoms can alter the electronic distribution of the ring system and participate in halogen bonding, a specific type of non-covalent interaction with biological macromolecules. While direct SAR data for 4-bromoisoquinolin-6-ol is limited, studies on related quinoline (B57606) and quinazoline (B50416) scaffolds are informative. For instance, in a series of 4-anilinoquinazolines, substitutions on the aniline (B41778) ring were found to be critical for selectivity between different kinases. nih.gov Similarly, in a series of pyrazoloisoquinolines, the introduction of a bromine atom at the 8-position was found to be detrimental to the inhibition of Haspin kinase, demonstrating the profound and position-specific impact of halogenation. nih.gov

Substitution at C6: The 6-position of the isoquinoline ring is a common site for modification. The presence of a hydroxyl group, as in this compound, introduces a potential hydrogen bond donor and acceptor, which can be crucial for anchoring the molecule within a target's binding site. In studies of quinazoline derivatives targeting the epidermal growth factor receptor (EGFR), substituents at the C6 position were found to be important for activity. researchgate.net The bioisosteric replacement of groups at this position is a common strategy to enhance cellular activity and selectivity. nih.gov

Combined Effects: The interplay between different substituents is a key aspect of SAR. In a series of 5,8-disubstituted tetrahydroisoquinolines, a broad trend of improved potency with higher lipophilicity was observed. nih.gov For this compound, the combination of a lipophilic bromine atom and a polar hydroxyl group creates a distinct electronic and steric profile that dictates its interaction with specific biological targets. The precise contribution of this substitution pattern to enzyme inhibition or receptor binding requires specific investigation but is built upon the general principles that halogenation and hydroxylation are powerful tools for modulating biological activity. nih.gov

Rational Design of Chemical Modulators Based on Isoquinoline Core

The isoquinoline scaffold serves as a versatile template for the rational design of new chemical entities with tailored biological activities. nih.gov Modern drug design strategies leverage the structural information from SAR studies to create more potent and selective modulators.

One prominent strategy is Fragment-Based Drug Discovery (FBDD) . researchoutreach.org This approach involves screening small, low-molecular-weight fragments for binding to a biological target. The isoquinoline core is an excellent template for creating fragment libraries where different chemical groups are attached to various positions (C1, C3, C4, C5, C6, C7, or C8). researchoutreach.org Once "hit" fragments that bind to the target are identified, they can be optimized or merged to create a more potent lead compound. A "merging by design" strategy can be employed where two fragments known to bind at different positions are combined onto a single isoquinoline scaffold, often resulting in a molecule with significantly higher potency. researchoutreach.org This method has been successfully used to develop novel kinase inhibitors without the need for X-ray structural information. researchoutreach.org

Another powerful approach is bioisosteric replacement and scaffold modification . This was demonstrated in the development of isoquinoline-tethered quinazoline derivatives as selective Human Epidermal Growth Factor Receptor 2 (HER2) inhibitors. researchgate.netnih.gov Starting from a known inhibitor scaffold, researchers rationally replaced a quinoline moiety with an isoquinoline, which led to significantly improved selectivity for HER2 over EGFR. nih.gov Further rational design, such as simplifying the structure of known inhibitors, has been used to enhance the selectivity of quinazoline derivatives for specific kinases like Aurora A. nih.gov These examples underscore the utility of the isoquinoline core as a foundational element in the rational design of targeted chemical modulators.

Investigations into Mechanisms of Biological Interactions (In Vitro and Cellular Studies)

In vitro and cellular studies are essential for elucidating the specific mechanisms by which compounds like this compound and its analogues exert their biological effects. These studies provide detailed information on enzyme inhibition, receptor interactions, and the modulation of cellular pathways.

Enzyme Inhibition Profiles and Specificity (e.g., kinases)

The inhibition of protein kinases is a major therapeutic strategy, particularly in oncology, and the isoquinoline scaffold is a key feature in many kinase inhibitors. nih.gov Analogues of this compound have been investigated for their ability to inhibit a range of kinases, often with a focus on achieving selectivity for a specific target or family of targets.

For example, a series of isoquinoline-tethered quinazoline derivatives demonstrated potent and selective inhibition of HER2, a critical target in breast cancer. nih.gov These compounds showed a 7- to 12-fold enhancement in selectivity for HER2 over the closely related EGFR compared to the established drug lapatinib. nih.gov The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce enzyme activity by 50%. wikipedia.org

| Compound Class | Target Kinase | IC₅₀ (nM) | Selectivity Notes |

|---|---|---|---|

| Isoquinoline-tethered Quinazolines nih.gov | HER2 | 8 - 15 | 7- to 12-fold more selective for HER2 over EGFR compared to lapatinib. |

| EGFR | 180 - 250 | ||

| Pyrazoloisoquinolines nih.gov | Haspin | 57 - 167 | Substitutions at C4 alter the kinase inhibition profile, shifting preference from Haspin to CLK1/CDK9/GSK3. |

| CLK1 | 101 - 363 | ||

| CDK9 | 218 - 350 | ||

| Isoquinolone Fragment nih.gov | PDK1 | 1,800 | Identified as a ligand-efficient starting point for optimization. |

Studies on pyrazoloisoquinolines revealed that substitutions can dramatically alter the kinase inhibition profile. For instance, certain nitro-substituted analogues were potent Haspin inhibitors with IC₅₀ values as low as 57 nM, while alkylation at the 4-position shifted the selectivity profile, making the compounds more active against kinases like CLK1 and CDK9. nih.gov Furthermore, an isoquinolone fragment was identified as a novel inhibitor of phosphoinositide-dependent kinase-1 (PDK1), a key enzyme in the PI3K/AKT pathway, with a starting IC₅₀ of 1.8 µM that was subsequently optimized. nih.gov These findings highlight the potential of the isoquinoline scaffold to generate potent and selective kinase inhibitors.

Receptor Interaction Studies (e.g., dopamine (B1211576) receptors)

Beyond enzyme inhibition, isoquinoline derivatives are known to interact with G-protein coupled receptors (GPCRs), including dopamine receptors. tocris.com The dopamine receptor system is a critical target for neurological and psychiatric disorders and is divided into two main families: D1-like (D1, D5) and D2-like (D2, D3, D4). tocris.commdpi.com

The interaction of ligands with these receptors is typically studied using radioligand binding assays. In these assays, a compound's affinity for a receptor is determined by its ability to displace a known radioactive ligand. nih.gov While the isoquinoline core is a recognized scaffold for developing dopamine receptor ligands, specific binding affinity data (such as Kᵢ values) for analogues directly related to this compound are not prominently available in the current literature. However, the known dopaminergic activity of the broader isoquinoline class suggests that this compound could potentially interact with one or more dopamine receptor subtypes. tocris.com The specific substitution pattern would be expected to influence its affinity and selectivity profile across the different receptor subtypes.

Modulation of Specific Biochemical Pathways and Cellular Processes

The ultimate biological effect of a compound is determined by its ability to modulate key biochemical pathways and cellular processes. The inhibition of kinases or interaction with receptors by isoquinoline analogues translates into measurable cellular outcomes such as the inhibition of cell proliferation and the induction of apoptosis (programmed cell death). nih.govnih.gov

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, survival, and metabolism and is often hyperactivated in cancer. frontiersin.orgnih.gov Kinases such as PDK1 are critical components of this pathway. nih.gov By inhibiting such kinases, isoquinoline derivatives can effectively shut down this pro-survival signaling cascade, leading to anticancer effects. frontiersin.orgfrontiersin.org

Induction of Apoptosis: Many isoquinoline alkaloids exert their anticancer effects by inducing apoptosis. nih.govresearchgate.net Studies have shown that certain isoquinoline derivatives can trigger apoptosis in ovarian and breast cancer cells. nih.govnih.gov One identified mechanism is the downregulation of Inhibitor of Apoptosis Proteins (IAPs), such as XIAP, cIAP-1, and survivin. nih.gov The reduction of these proteins allows for the activation of caspases, the executioner enzymes of apoptosis, ultimately leading to cell death. nih.gov

Cell Cycle Arrest: In addition to apoptosis, isoquinoline compounds can induce cell cycle arrest, preventing cancer cells from dividing and proliferating. nih.gov This effect is often linked to the modulation of proteins that control cell cycle progression, such as cyclins and cyclin-dependent kinases (CDKs), or through the disruption of the microtubular structure required for mitosis. nih.gov

Development of Isoquinoline-Based Chemical Probes for Biological Systems

The isoquinoline scaffold is a key structural motif in a multitude of biologically active compounds and has garnered significant attention in the development of chemical probes for studying biological systems. While direct research on this compound as a chemical probe is not extensively documented in publicly available literature, the broader class of isoquinoline derivatives serves as a versatile platform for the design of fluorescent probes and other molecular tools to investigate cellular processes.

Chemical probes are small molecules designed to selectively interact with a specific protein or biomolecule, enabling the study of its function and localization within a biological system. The development of such probes often involves the strategic functionalization of a core scaffold, like isoquinoline, to modulate its properties, including selectivity, affinity, and reporting capabilities (e.g., fluorescence).

A notable area of research is the development of isoquinoline-based fluorescent probes. For instance, isoquinoline-3-amine derivatives have been shown to exhibit fluorescent properties, making them potential candidates for use as fluorophores. The electronic and optical properties of isoquinoline and its derivatives have been a subject of interest, with recent advancements focusing on the synthesis of novel organic fluorophores for applications such as in vivo imaging. The structural rigidity of certain isoquinoline derivatives can contribute to a high quantum yield, a desirable characteristic for a fluorescent probe. For example, 1-(isoquinolin-3-yl)azetidin-2-one has been observed to have a high quantum yield, which is attributed to its rigid four-membered ring that restricts rotation and stabilizes the structure.

Furthermore, the isoquinoline framework has been incorporated into more complex chemical probes. For instance, novel phenaleno isoquinolinium-based fluorescent agents have been developed for the sensitive detection of sentinel lymph nodes. These imaging agents demonstrated no adverse effects on immune and normal cells and showed no in vivo toxicity in preclinical studies. In vivo fluorescence lifetime imaging showed accumulation in the sentinel lymph nodes of mice shortly after injection, highlighting their potential as lymphatic tracers.